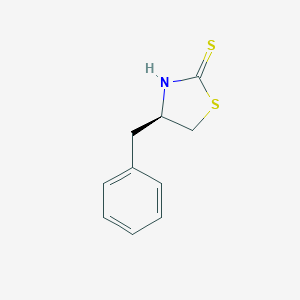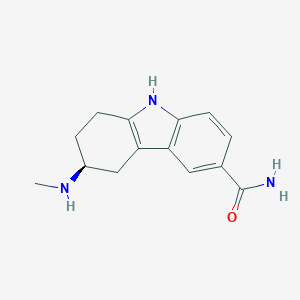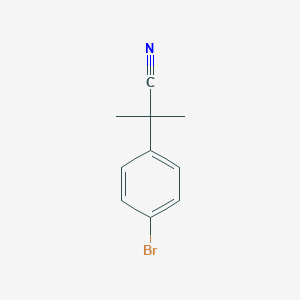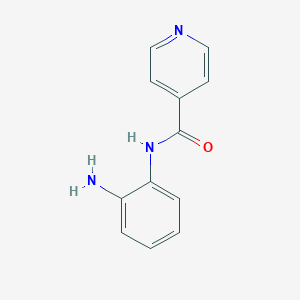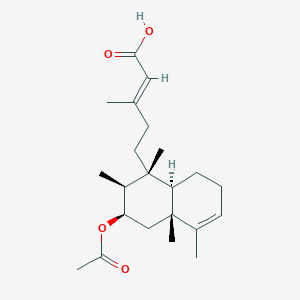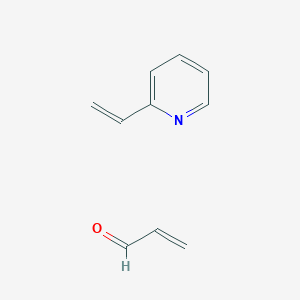
Vinylpyridine-acrolein copolymer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinylpyridine-acrolein copolymer is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer is widely used in various fields, including biotechnology, biochemistry, and biomedical research. The copolymer is known for its ability to bind with various biomolecules, making it a valuable tool for studying biological processes.
作用機序
The mechanism of action of vinylpyridine-acrolein copolymer is based on its ability to bind with various biomolecules. The copolymer contains both positively charged and negatively charged groups, which allows it to interact with a wide range of biomolecules. The copolymer can form electrostatic interactions with negatively charged biomolecules, such as DNA and RNA, while also forming covalent bonds with proteins and enzymes.
生化学的および生理学的効果
Vinylpyridine-acrolein copolymer has been shown to have minimal biochemical and physiological effects on cells and tissues. The copolymer is biocompatible, meaning that it does not cause any significant adverse reactions when introduced into biological systems. However, the copolymer can interfere with certain biological processes if it binds with essential biomolecules. Therefore, it is essential to carefully design experiments to avoid unintended effects.
実験室実験の利点と制限
Vinylpyridine-acrolein copolymer has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental needs. Additionally, the copolymer has a high binding capacity, allowing it to immobilize large amounts of biomolecules onto surfaces. However, the copolymer has some limitations, including its potential to interfere with biological processes and its limited stability in certain conditions.
将来の方向性
There are several potential future directions for vinylpyridine-acrolein copolymer research. One potential direction is the development of new copolymers with improved properties, such as increased stability and binding capacity. Another potential direction is the application of the copolymer in new fields, such as tissue engineering and regenerative medicine. Additionally, the copolymer could be used in the development of new diagnostic tools and drug delivery systems.
Conclusion:
Vinylpyridine-acrolein copolymer is a valuable tool for studying biological processes due to its ability to bind with various biomolecules. The copolymer has several advantages, including its high binding capacity and easy synthesis. However, the copolymer also has limitations, including its potential to interfere with biological processes and limited stability in certain conditions. Future research in this field could lead to the development of new copolymers with improved properties and applications in new fields.
合成法
The synthesis of vinylpyridine-acrolein copolymer involves the reaction between vinylpyridine and acrolein. The copolymerization process is typically carried out in the presence of a catalyst, which helps to initiate the polymerization reaction. The resulting copolymer is a random copolymer, meaning that the monomers are arranged in a random order along the polymer chain. The copolymer can be synthesized in various molecular weights and compositions, depending on the desired application.
科学的研究の応用
Vinylpyridine-acrolein copolymer has been extensively used in scientific research due to its ability to bind with various biomolecules. The copolymer can be used to immobilize enzymes, proteins, and other biomolecules onto surfaces, which is particularly useful for studying biological processes. The copolymer has also been used in the development of biosensors, which can detect specific biomolecules in complex samples. Additionally, the copolymer has been used as a drug delivery system, where it can be used to deliver drugs to specific cells or tissues.
特性
CAS番号 |
102329-52-2 |
|---|---|
製品名 |
Vinylpyridine-acrolein copolymer |
分子式 |
C10H11NO |
分子量 |
161.2 g/mol |
IUPAC名 |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
InChIキー |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
正規SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
同義語 |
CVPA copolymer vinylpyridine-acrolein copolyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



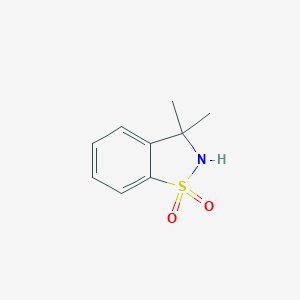

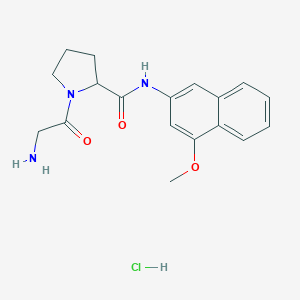
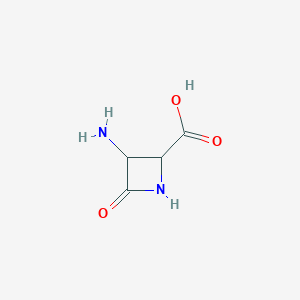
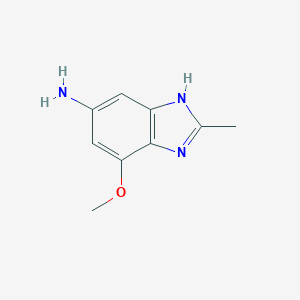
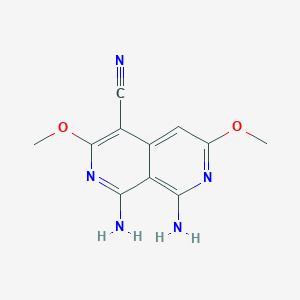
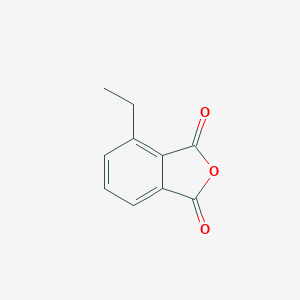
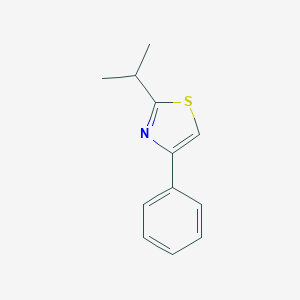
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
